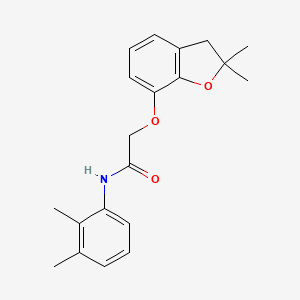![molecular formula C16H14Cl2N4O B2491232 2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal hydrazone CAS No. 338400-42-3](/img/structure/B2491232.png)
2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is part of a broader class of chemicals known for their complex structures and reactivities. These molecules, often involving hydrazone components, have been extensively studied for their potential applications in various fields due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of such compounds typically involves the Japp-Klingemann reaction, a well-known method for preparing hydrazones from diazotized amines and β-ketoesters or β-diketones. Studies have shown novel routes to synthesize related compounds, providing a foundation for synthesizing the target molecule (Abdel-Khalik, Agamy, & Elnagdi, 2000).
Molecular Structure Analysis
Molecular structure analysis of hydrazones reveals significant insights into their stability and reactivity. X-ray crystallography and NMR studies have been pivotal in understanding the geometrical configuration and tautomeric equilibria characteristic of these compounds. The molecular structure of related hydrazone compounds shows a planar configuration, which is crucial for their chemical behavior (Goliński, 1988).
Chemical Reactions and Properties
Hydrazones undergo various chemical reactions, including cyclization, tautomerism, and complex formation with metals. These reactions are influenced by the hydrazone's molecular structure and the conditions under which they are carried out. The synthesis of silver(I) complexes containing related ligands showcases the multifunctional platform these compounds can offer for antimicrobial and optoelectronic applications (Al‐Sulami et al., 2023).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for the practical application of these compounds. The crystal and molecular structure analysis provides detailed insights into the arrangement and stability of hydrazones in solid state (Goliński, 1988).
Chemical Properties Analysis
Hydrazones exhibit a range of chemical properties, including redox reactions, coordination to metal ions, and photochemical behaviors. The chemical properties are significantly influenced by the substituents on the phenyl rings and the overall molecular structure. Studies on substituted hydrazones highlight the impact of molecular alterations on their chemical behavior and potential applications (Kurasawa et al., 1986).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that derivatives of phenyl hydrazones, which are structurally related to the compound , have shown promising antimicrobial activity against a range of microbes, including bacteria and fungi. For instance, certain phenyl hydrazones exhibited significant activity against Staphylococcus aureus, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, Aspergillus niger, and Candida albicans. Among these, some specific derivatives were identified as the most active against these tested microorganisms (Naik et al., 2013).
Chemical Reactivity and Synthesis
Studies have explored the reactivity of similar compounds, leading to the creation of various chemical structures. For example, 2-Arylhydrazono-3-oxopropanals react with hydroxylamine hydrochloride to form oximes that can be converted into isoxazoles or 2-arylhydrazono-3-oxonitriles. This reactivity allows for the synthesis of diverse chemical structures, potentially contributing to various applications in chemical synthesis and material science (Abdel-Khalik et al., 2000).
Sensing Applications
Hydrazones have also been utilized in sensing applications. For instance, certain hydrazones have been used as colorimetric sensors for the detection of ions like acetate, showcasing a change in color upon interaction. This indicates the potential of hydrazones in developing sensitive and selective sensors for various applications, including environmental monitoring and diagnostics (Gupta et al., 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .
Wirkmechanismus
Mode of Action
Without specific information on the compound’s target, it’s difficult to provide a detailed explanation of its mode of action. Based on its structural similarity to other hydrazone compounds, it may interact with its targets through the formation of covalent bonds, hydrogen bonds, or other types of intermolecular interactions .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, its distribution within the body, its metabolic transformations, and its elimination from the body .
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Eigenschaften
IUPAC Name |
(2E,3E)-2-[(3,5-dichlorophenyl)hydrazinylidene]-3-hydrazinylidene-1-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4O/c1-10-2-4-11(5-3-10)16(23)15(9-20-19)22-21-14-7-12(17)6-13(18)8-14/h2-9,21H,19H2,1H3/b20-9+,22-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSCUBIDNBPERS-NISSZXTISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(=NNC2=CC(=CC(=C2)Cl)Cl)C=NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C(=N/NC2=CC(=CC(=C2)Cl)Cl)/C=N/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2491151.png)
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone oxalate](/img/structure/B2491153.png)
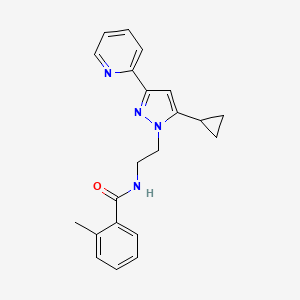

![N-{[3-(trifluoromethyl)benzoyl]oxy}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2491158.png)
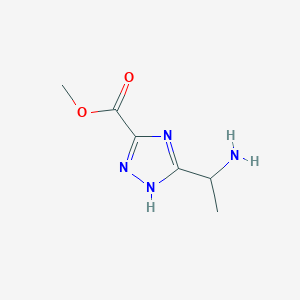
![methyl 2-[N-(cyanomethyl)-1-(2,5-difluoro-4-nitrophenyl)formamido]acetate](/img/structure/B2491162.png)
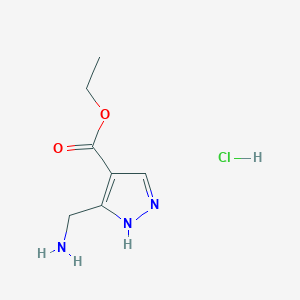
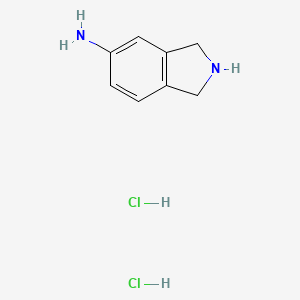
![4-[[2-[1-(2-Methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzamide](/img/structure/B2491168.png)

![2-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/no-structure.png)
![Benzo[d][1,3]dioxol-5-yl(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2491171.png)
